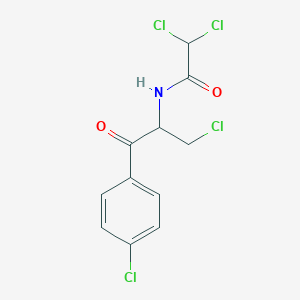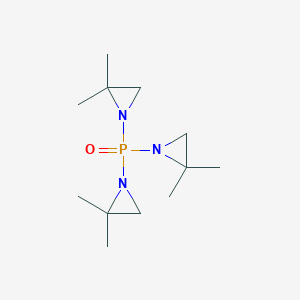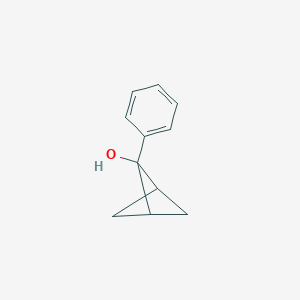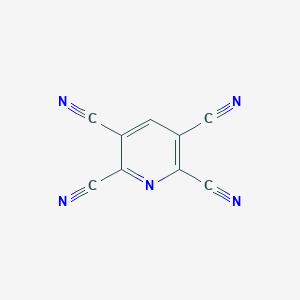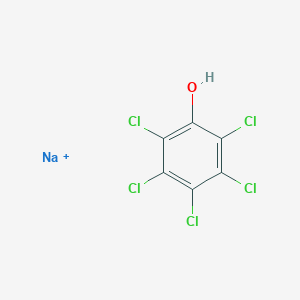
Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane
説明
Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is a compound that is part of a broader class of organosilicon compounds, which are of interest due to their utility in various synthetic applications. The compound itself is not directly mentioned in the provided papers, but its synthesis and reactivity can be inferred from related research on dichloromethylsilanes and their derivatives.
Synthesis Analysis
The synthesis of related silacyclohexane compounds has been achieved through silylation reactions. For instance, 1,3-disilacyclohexanes are synthesized by silylating bis(alkylthio)methyllithium with chloro(chloromethyl)dimethylsilane, followed by ring closure with a base . This method could potentially be adapted for the synthesis of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of silacyclohexane derivatives is generally strain-free, similar to that of cyclohexane . This suggests that Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane would also exhibit a relatively unstrained ring structure. The exact conformation would depend on the substituents and their steric and electronic effects.
Chemical Reactions Analysis
Dichloromethylsilanes are known to undergo various chemical reactions. For example, hydrosilylation of methylenecyclopropane with dichloro(methyl)silane leads to the formation of dichloro(cyclopropylmethyl)methylsilane . This indicates that Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane could also participate in hydrosilylation reactions. Additionally, dichloro(cycloalkylmethyl)methylsilanes can be converted into acetylenic silahydrocarbons , suggesting that similar transformations might be possible for Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane.
Physical and Chemical Properties Analysis
The physical and chemical properties of Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane can be inferred from related compounds. Silacyclohexanes are typically active in nucleophilic substitution reactions at the chlorine atom . This reactivity could be expected for Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane as well, allowing for the synthesis of various functionalized derivatives. The presence of the cyclohexene moiety could also influence the compound's reactivity and physical properties, such as boiling point and solubility.
科学的研究の応用
Hydrosilylation Reactions
- Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is involved in hydrosilylation reactions. For instance, the hydrosilylation of cyclohexene with chloro(methyl)silanes results in the formation of cyclohexyl- and chloro(2-cyclohexylpropyl)methylsilanes (Yarosh, Zhilitskaya, Yarosh, Albanov, & Voronkov, 2004).
Synthesis of Novel Silahydrocarbons
- This compound is also used in synthesizing novel silahydrocarbons. For instance, the reaction of methylenecyclopropane with dichloro(methyl)silane results in the formation of unique acetylenic silahydrocarbons (Yarosh, Zhilitskaya, Yarosh, Albanov, & Voronkov, 2004).
Development of Functional Polysilanes
- It has applications in the development of functional polysilanes, as seen in the synthesis of multihydroxy-functional polysilanes using a monomer like dichloro(isopropylidene glyceryl propyl ether)methylsilane (Reuss & Frey, 2010).
Organosiloxane Synthesis
- Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane is significant in the synthesis of organosiloxanes with reactive groups, which are important in various industrial applications (Makarova, Astapova, & Lavrukhin, 1996).
Silicon Chemistry and Bond Formation
- In silicon chemistry, it plays a role in bond formation processes, such as the activation of a Si-Si bond by hypercoordination, leading to the formation of novel silicon complexes (Wagler, Böhme, & Roewer, 2004).
Silsesquioxanes Synthesis
- It is used in the synthesis of polyhedral organylsilsesquioxanes, which have applications in material science and catalysis (Herren, Bürgy, & Calzaferri, 1991).
Alkene Hydrosilylation
- The compound is also utilized in merging platinum-catalyzed alkene hydrosilylation with SiH4 surrogates, an important process in organosilicon chemistry (Smirnov & Oestreich, 2016).
Safety And Hazards
“Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane” is classified as a skin corrosive, sub-category 1B, and causes serious eye damage, category 1 . It is advised not to breathe dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . In case of ingestion, rinse mouth but do not induce vomiting . If inhaled, remove the person to fresh air and keep comfortable for breathing . If it gets in the eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl2Si/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-3,9H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCFIPFCVYUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC1CCC=CC1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939106 | |
| Record name | Dichloro[2-(cyclohex-3-en-1-yl)ethyl]methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro-(2-cyclohex-3-en-1-ylethyl)-methylsilane | |
CAS RN |
17864-93-6 | |
| Record name | 4-[2-(Dichloromethylsilyl)ethyl]cyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17864-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexene, 4-(2-(dichloromethylsilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017864936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloro[2-(cyclohex-3-en-1-yl)ethyl]methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro[2-(3-cyclohexen-1-yl)ethyl]methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








